2,3-Dichloro-3-(4-chlorophenyl)-4,5-dihydro-3H-1-benzazepine
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Overview
Description
2,3-Dichloro-3-(4-chlorophenyl)-4,5-dihydro-3H-1-benzazepine is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-3-(4-chlorophenyl)-4,5-dihydro-3H-1-benzazepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzazepine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phenylamine and a chlorinated benzyl chloride, under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-3-(4-chlorophenyl)-4,5-dihydro-3H-1-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the compound’s structure.
Substitution: The chlorine atoms on the benzazepine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
2,3-Dichloro-3-(4-chlorophenyl)-4,5-dihydro-3H-1-benzazepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-3-(4-chlorophenyl)-4,5-dihydro-3H-1-benzazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Known for its biological activities and used as a reference compound in various studies.
2,3’-Dichloro-3-(4-chlorophenyl)-1,1’-biphenyl: Another chlorinated aromatic compound with distinct properties.
Uniqueness
2,3-Dichloro-3-(4-chlorophenyl)-4,5-dihydro-3H-1-benzazepine is unique due to its specific structural features, such as the presence of chlorine atoms and the benzazepine core
Properties
CAS No. |
111027-09-9 |
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Molecular Formula |
C16H12Cl3N |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
2,3-dichloro-3-(4-chlorophenyl)-4,5-dihydro-1-benzazepine |
InChI |
InChI=1S/C16H12Cl3N/c17-13-7-5-12(6-8-13)16(19)10-9-11-3-1-2-4-14(11)20-15(16)18/h1-8H,9-10H2 |
InChI Key |
MAPMDEBCPPNUPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=NC2=CC=CC=C21)Cl)(C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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